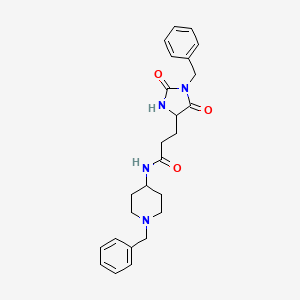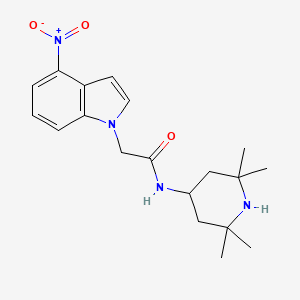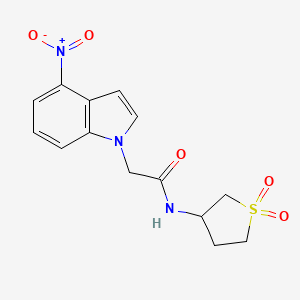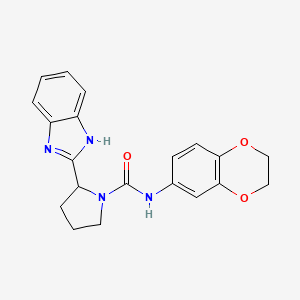
3-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(1-benzylpiperidin-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(1-benzylpiperidin-4-yl)propanamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(1-benzylpiperidin-4-yl)propanamide typically involves multi-step organic reactions. The starting materials often include benzyl derivatives and imidazolidinones, which undergo a series of reactions such as condensation, cyclization, and amidation. The reaction conditions may involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(1-benzylpiperidin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
Chemistry: As a synthetic intermediate for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including as a potential drug candidate for various diseases.
Industry: Used in the development of new materials or as a chemical reagent in industrial processes.
Mechanism of Action
The mechanism of action of 3-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(1-benzylpiperidin-4-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(1-benzylpiperidin-4-yl)propanamide include other benzyl-substituted imidazolidinones and piperidines. These compounds share structural similarities and may exhibit comparable biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct biological properties and applications compared to other similar compounds.
Properties
Molecular Formula |
C25H30N4O3 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
3-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(1-benzylpiperidin-4-yl)propanamide |
InChI |
InChI=1S/C25H30N4O3/c30-23(26-21-13-15-28(16-14-21)17-19-7-3-1-4-8-19)12-11-22-24(31)29(25(32)27-22)18-20-9-5-2-6-10-20/h1-10,21-22H,11-18H2,(H,26,30)(H,27,32) |
InChI Key |
AHGLDBDJWXRFGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)CCC2C(=O)N(C(=O)N2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-fluorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10999764.png)
![(1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B10999765.png)

![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-5-carboxamide](/img/structure/B10999778.png)
![1-(4-{[1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B10999781.png)
![2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B10999785.png)

![5-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B10999795.png)
![N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B10999802.png)
![2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B10999805.png)


